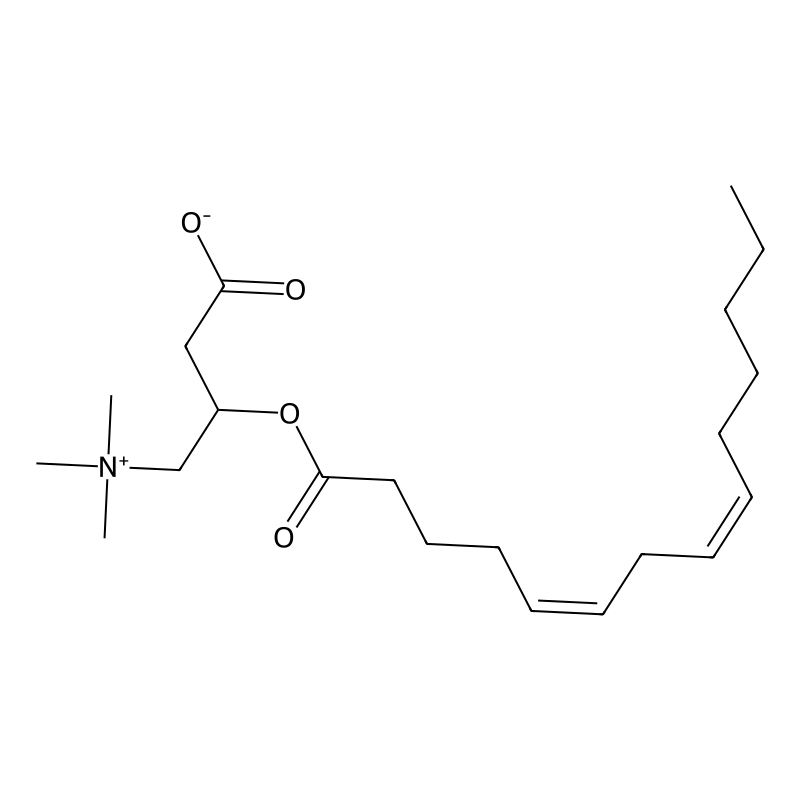(5Z,8Z)-tetradecadienoylcarnitine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
(5Z,8Z)-tetradecadienoylcarnitine is a derivative of carnitine, characterized by the presence of a tetradecadienoyl chain at the 3-position of the carnitine structure. Its molecular formula is and it has a molecular weight of approximately 357.52 g/mol . This compound is notable for its unique double bond configuration, specifically the cis (Z) configuration at positions 5 and 8 of the tetradecadienoyl chain.
Carnitine itself plays a crucial role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into mitochondria for beta-oxidation, thus producing energy . The presence of the tetradecadienoyl group may influence its biological activity and interaction with metabolic pathways.
- The specific mechanism of action of (5Z,8Z)-Tetradecadienoylcarnitine is unknown. However, based on its structural similarity to other acylcarnitines, it might be involved in:
- No information on the safety or hazards associated with (5Z,8Z)-Tetradecadienoylcarnitine is currently available. As a research chemical, it's important to exercise caution and handle it according to general laboratory safety protocols.
Metabolism Studies
Some research suggests (5Z,8Z)-tetradecadienoylcarnitine may be involved in fatty acid metabolism. Fatty acids are a type of molecule the body uses for energy. Carnitine plays a role in transporting fatty acids into cells for energy production []. Studies have found traces of (5Z,8Z)-tetradecadienoylcarnitine in human urine, suggesting it may be a metabolite, a byproduct of fatty acid metabolism [].
Potential Biomarker
There is some interest in exploring (5Z,8Z)-tetradecadienoylcarnitine as a potential biomarker. Biomarkers are substances whose presence or amount can indicate a particular disease state. However, more research is needed to determine if (5Z,8Z)-tetradecadienoylcarnitine is a reliable biomarker for any specific condition [].
- Esterification: Reacting with alcohols to form esters.
- Hydrolysis: Breaking down into carnitine and tetradecadienoic acid in the presence of water.
- Oxidation: Potentially oxidizing at the double bonds under certain conditions, which may lead to the formation of hydroxy or keto derivatives.
The specific reaction conditions can vary, but common reagents include acids for esterification and oxidizing agents like potassium permanganate for oxidation.
Synthesis of (5Z,8Z)-tetradecadienoylcarnitine typically involves:
- Starting Materials: Carnitine and appropriate fatty acid derivatives.
- Reaction Conditions: The synthesis may require coupling agents or catalysts to facilitate the formation of the acyl-carnitine bond.
- Purification: Post-synthesis purification techniques such as chromatography are often employed to isolate the desired product.
Specific synthetic routes can vary based on desired yields and purity levels.
(5Z,8Z)-tetradecadienoylcarnitine has potential applications in:
- Nutraceuticals: As a supplement aimed at enhancing fat metabolism and energy production.
- Biomarker Research: Investigated for its potential as an indicator of metabolic health or disease states related to fatty acid metabolism.
- Pharmaceuticals: Possible use in formulations targeting metabolic disorders or energy-related conditions.
Several compounds share structural similarities with (5Z,8Z)-tetradecadienoylcarnitine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carnitine | C7H15NO3 | Basic structure without acyl group; essential for fatty acid transport. |
| Palmitoylcarnitine | C16H31NO4 | Contains a saturated palmitoyl chain; more common in energy metabolism studies. |
| Oleoylcarnitine | C18H35NO4 | Has a monounsaturated oleyl chain; involved in lipid metabolism regulation. |
Uniqueness
(5Z,8Z)-tetradecadienoylcarnitine is unique due to its specific double bond configuration and longer carbon chain compared to other carnitines. This structural distinction may confer unique biological activities and metabolic effects that warrant further investigation.







